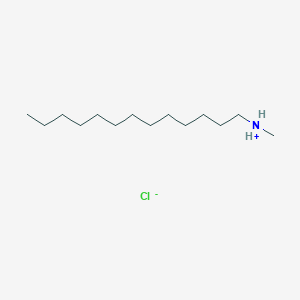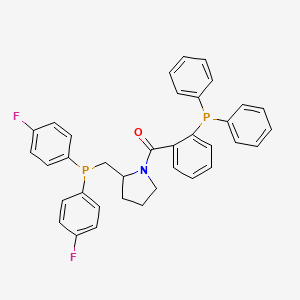
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is a complex organophosphorus compound It is characterized by the presence of both fluorophenyl and diphenylphosphanyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with bis(4-fluorophenyl)phosphine and diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, like palladium, can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phosphanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted in solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with altered oxidation states.
Scientific Research Applications
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, its fluorophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-((Bis(4-chlorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- (S)-(2-((Bis(4-bromophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
Uniqueness
Compared to similar compounds, (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C36H31F2NOP2 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
[2-[bis(4-fluorophenyl)phosphanylmethyl]pyrrolidin-1-yl]-(2-diphenylphosphanylphenyl)methanone |
InChI |
InChI=1S/C36H31F2NOP2/c37-27-17-21-30(22-18-27)41(31-23-19-28(38)20-24-31)26-29-10-9-25-39(29)36(40)34-15-7-8-16-35(34)42(32-11-3-1-4-12-32)33-13-5-2-6-14-33/h1-8,11-24,29H,9-10,25-26H2 |
InChI Key |
WKMMCBWXFMWIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
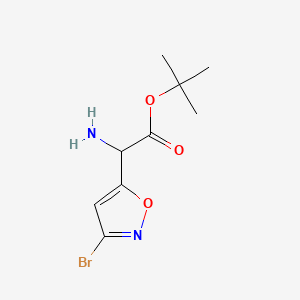
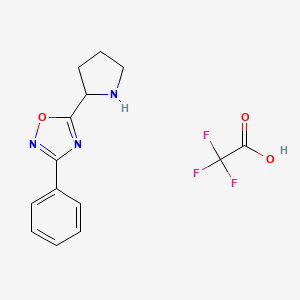
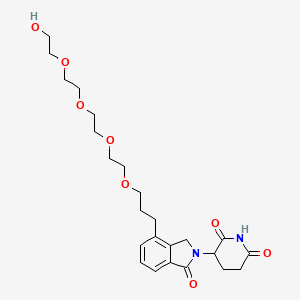

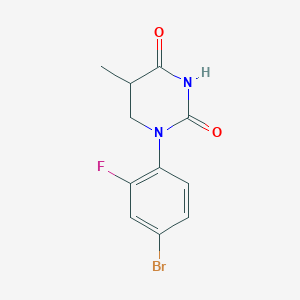

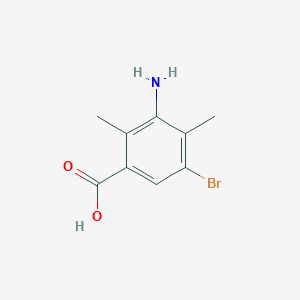
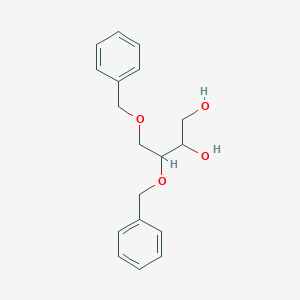
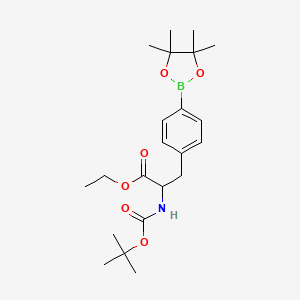
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
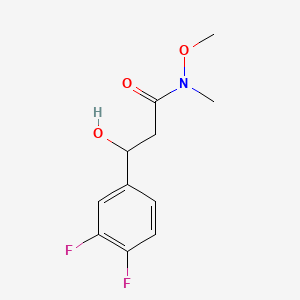
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
